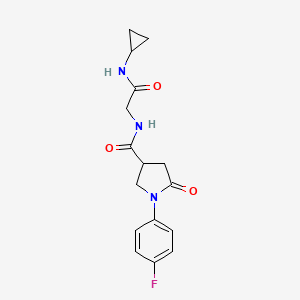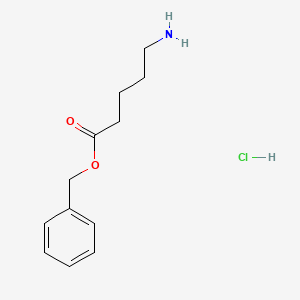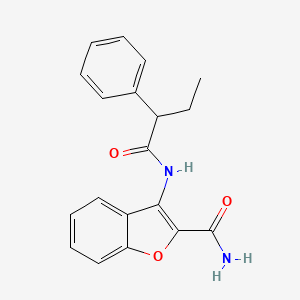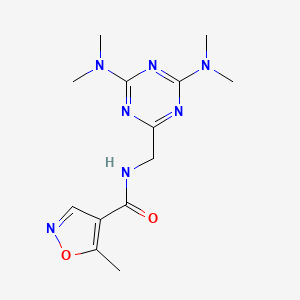
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of 4-methyl-6-morpholinopyrimidine derivatives was synthesized and characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis . The synthesis of these compounds involved exploring the potential of pyrimidine derivatives as anticancer agents .Molecular Structure Analysis
The molecular structure of “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate” was characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” were characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .Scientific Research Applications
Synthesis Methodologies and Derivative Compounds
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b:5,4-b’] difuran-2-carboxamide derivatives has been reported, showcasing an initiative to prepare a variety of new heterocyclic compounds. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Microwave-Assisted Synthesis
A microwave-assisted synthesis protocol has been developed for methyl-1,4-benzodiazepin-2-one-5-carboxylate derivatives, leading to the efficient formation of 5-methyl carboxylate derivatives of 1,4-benzodiazepines. This novel approach emphasizes the importance of microwave techniques in the synthesis of biologically active compounds (Sharma et al., 2013).
Biological Activities and Potential Therapeutic Applications
Anticonvulsant Activity
A series of novel enaminones synthesized from cyclic beta-dicarbonyl precursors exhibited potent anticonvulsant activity with a notable lack of neurotoxicity. The most active analog demonstrated significant protective effects in the maximal electroshock (MES) seizure test, indicating its potential as a therapeutic agent for epilepsy (Edafiogho et al., 1992).
Antimicrobial Activity
Compounds synthesized from 5-amino-6-methyl-2-morpholinopyrimidine demonstrated good to excellent antimicrobial activity against various bacteria and fungi, compared with standard drugs. This underscores the potential of morpholinopyrimidine derivatives in developing new antimicrobial agents (Devarasetty et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
This compound interacts with its targets by binding to their active sites, forming hydrophobic interactions . This binding inhibits the production of NO and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of pro-inflammatory mediators like NO and prostaglandins . This leads to a decrease in inflammation and its associated symptoms.
Pharmacokinetics
Its efficacy in inhibiting the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the inflammatory response. It decreases the expression of iNOS and COX-2 proteins, inhibits the production of NO, and reduces mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells . These effects suggest that the compound could be a potential therapeutic strategy for inflammation-associated disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a potent stimulator of macrophages, can enhance the compound’s anti-inflammatory effects .
properties
IUPAC Name |
methyl 4-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-24-17(23)12-2-4-13(5-3-12)20-16(22)14-10-15(19-11-18-14)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLTJTYRRTYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)


![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-propoxybenzyl)benzamide](/img/structure/B2782695.png)



![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)
![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)
![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)
![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)